1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene

Description

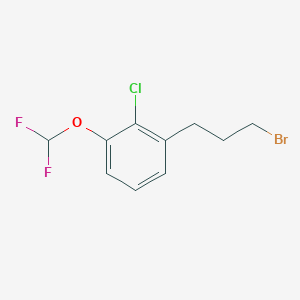

1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene (CAS: 1806396-27-9) is a brominated aromatic compound with a molecular formula of C₁₀H₁₀BrClF₂O and a molar mass of 299.54 g/mol. Its structure features a bromopropyl chain at position 1, a chlorine substituent at position 2, and a difluoromethoxy group at position 3 on the benzene ring. Predicted physical properties include a density of 1.503 g/cm³ and a boiling point of 294.3°C .

Properties

Molecular Formula |

C10H10BrClF2O |

|---|---|

Molecular Weight |

299.54 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2-chloro-3-(difluoromethoxy)benzene |

InChI |

InChI=1S/C10H10BrClF2O/c11-6-2-4-7-3-1-5-8(9(7)12)15-10(13)14/h1,3,5,10H,2,4,6H2 |

InChI Key |

CMHWXHVGKYLZRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)Cl)CCCBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene typically involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives with suitable functional groups.

Chlorination: Chlorine atoms are introduced using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Difluoromethoxylation: The difluoromethoxy group is introduced using reagents like difluoromethyl ether or related compounds under controlled conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms and the difluoromethoxy group can influence its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Bromopropyl-Substituted Benzene Derivatives

Bromopropyl-substituted benzenes are key intermediates in organic synthesis. Below is a comparative analysis:

Key Observations :

- Boiling Points : The target compound’s higher boiling point (294.3°C vs. 225–238°C for simpler analogs) is attributed to increased molecular weight and polarity from the difluoromethoxy and chlorine substituents .

- Synthesis Yields: 1-(3-Bromopropyl)-2-chlorobenzene is synthesized in 93% yield via bromination of 3-(2-chlorophenyl)-propanol, demonstrating efficient halogenation protocols . In contrast, 1-(3-bromopropyl)-3-(trifluoromethyl)benzene (C₁₀H₁₀BrF₃) is obtained in 81% yield using hydrobromic acid, highlighting the impact of substituent electronic effects on reaction efficiency .

Chloro- and Difluoromethoxy-Substituted Analogs

- Chloro Substituents: Chlorine atoms (e.g., in 1-(3-bromopropyl)-2-chlorobenzene) enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs. However, they may reduce solubility in polar solvents .

- Difluoromethoxy vs. Trifluoromethyl : The difluoromethoxy group (-OCF₂H) in the target compound offers moderate electron-withdrawing effects, whereas trifluoromethyl (-CF₃) groups (e.g., in 1-(3-bromopropyl)-3-(trifluoromethyl)benzene) are stronger electron-withdrawing moieties, significantly altering reaction pathways and stability .

Biological Activity

1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a bromopropyl group, a chloro group, and a difluoromethoxy group attached to a benzene ring. This specific arrangement of functional groups contributes to its diverse chemical reactivity and potential biological interactions, making it a compound of significant interest in medicinal chemistry.

- Molecular Formula : C10H10BrClF2O

- Molecular Weight : 299.54 g/mol

- CAS Number : 1806517-05-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its interactions with enzymes and receptors. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, which are crucial for drug development.

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets. The difluoromethoxy group is known to improve binding selectivity and enhance the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that compounds with difluoromethoxy substituents often exhibit improved efficacy compared to their non-fluorinated counterparts due to increased metabolic stability and selectivity towards target proteins .

Enzyme Inhibition Studies

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance:

- Aldose Reductase Inhibition : A study demonstrated that the compound effectively inhibits aldose reductase, an enzyme linked to diabetic complications. The inhibition was quantified using IC50 values, indicating a promising therapeutic potential for managing diabetes-related conditions.

Antimicrobial Activity

Another area of research focused on the antimicrobial properties of the compound. In vitro tests revealed:

- Broad-Spectrum Antimicrobial Activity : The compound exhibited activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.